molecular formula C18H21NO3S2 B11405593 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11405593
M. Wt: 363.5 g/mol
InChI Key: VRJSIQCJXWTIOQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a benzamide core linked to a tetrahydrothiophene sulfone and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydrothiophene Sulfone: This involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfone.

    Benzamide Formation: The benzamide core is synthesized through the reaction of a suitable benzoyl chloride with an amine, under basic conditions.

    Coupling Reactions: The final step involves coupling the tetrahydrothiophene sulfone and the benzamide core with the methylthiophene moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be further oxidized to sulfoxides or sulfones.

    Reduction: The sulfone group can be reduced to the corresponding sulfide under reducing conditions.

    Substitution: The benzamide and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides and thiophenes.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of GIRK channels. These channels are involved in maintaining the resting membrane potential and regulating neuronal excitability. By activating GIRK channels, the compound can influence various physiological processes, including heart rate and neurotransmitter release .

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H21NO3S2/c1-13-5-3-4-6-16(13)18(20)19(11-17-14(2)7-9-23-17)15-8-10-24(21,22)12-15/h3-7,9,15H,8,10-12H2,1-2H3

InChI Key

VRJSIQCJXWTIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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